Fmoc-Threoninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

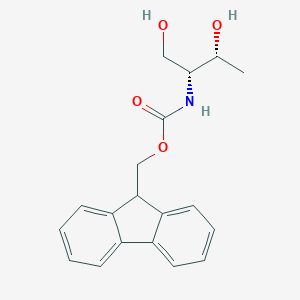

9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KZULUSFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427237 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176380-53-3 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fmoc-Threoninol

An In-Depth Technical Guide to Fmoc-Threoninol: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of N-α-Fmoc-L-threoninol (Fmoc-Thr-ol), a critical building block in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, strategic applications, and field-proven protocols related to this versatile amino alcohol derivative. We will explore the causality behind its use, particularly within the framework of solid-phase peptide synthesis (SPPS), ensuring a blend of theoretical knowledge and practical, actionable insights.

This compound is a chiral amino alcohol derivative where the amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] Its structure, possessing two chiral centers and two hydroxyl groups, makes it a unique and valuable reagent. The primary hydroxyl group allows for the extension of a peptide chain from its C-terminus, while the secondary hydroxyl on the side chain can be a site for post-translational modifications or can influence the conformational properties of the final peptide.

The choice of the Fmoc protecting group is strategic. In the context of Solid-Phase Peptide Synthesis (SPPS), orthogonality is paramount. The Fmoc group's lability to basic conditions (typically piperidine) allows for its selective removal without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., t-Bu, Trt, Pbf).[2][3] This orthogonal protection scheme is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including accurate reagent measurements, predicting solubility, and ensuring stability. The properties of the most common isomer, Fmoc-L-threoninol, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 176380-53-3 | [1][4] |

| Molecular Formula | C₁₉H₂₁NO₄ | [4][5] |

| Molecular Weight | 327.37 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 91-98 °C | [1] |

| Optical Rotation | -2.50° ± 1° (c=1 in Methanol) | [1] |

| Boiling Point | 586.50 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in a dry environment, protect from light. | [1][6][9] |

Note: Properties for other stereoisomers like Fmoc-D-threoninol (CAS: 252049-02-8) and Fmoc-D-allo-threoninol (CAS: 143143-54-8) may vary, particularly in melting point and optical rotation.[7][10]

Key Applications in Research and Development

This compound is not merely a reagent but a versatile tool that opens avenues in several advanced research areas.

-

Peptide Synthesis: Its most prominent role is as a C-terminal building block in SPPS.[1] By anchoring this compound to a resin, a peptide-alcohol (a peptide with a C-terminal alcohol instead of a carboxylic acid) can be synthesized. These structures are often more resistant to enzymatic degradation and can serve as precursors to peptide aldehydes, which are potent enzyme inhibitors.

-

Drug Development: The ability to create modified peptides is crucial for medicinal chemistry.[1][7] Incorporating Threoninol can enhance a drug candidate's pharmacokinetic profile, improve stability, or alter its binding affinity to biological targets.[1]

-

Bioconjugation: The hydroxyl groups of Threoninol provide reactive handles for bioconjugation, allowing the attachment of other molecules like fluorophores, lipids, or polyethylene glycol (PEG) to a peptide.[1][7]

-

Glycobiology: this compound serves as a scaffold for synthesizing glycopeptides. The side-chain hydroxyl group mimics the natural O-glycosylation site of threonine, enabling researchers to study the effects of specific glycosylation patterns on protein function and cell signaling.[1][11]

Structural Representation and Synthesis Workflow

To visualize its structure and role in SPPS, we can use diagrams.

Chemical Structure of Fmoc-L-Threoninol

Caption: Chemical structure of Fmoc-L-Threoninol.

Workflow: this compound in a Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative process of adding an amino acid to a growing peptide chain anchored by Threoninol on a solid support.

Caption: A standard cycle in Fmoc-SPPS using Threoninol as the anchor.

Experimental Protocol: Coupling of the First Amino Acid

This protocol details a self-validating system for coupling the first amino acid to resin-bound this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To couple Fmoc-Alanine to Fmoc-L-Threoninol pre-loaded onto Wang resin.

Materials:

-

Fmoc-L-Threoninol-Wang Resin (0.5 mmol/g loading)

-

Fmoc-Alanine (Fmoc-Ala-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Methodology:

-

Resin Swelling (Activation of Resin Matrix):

-

Place 1.0 g of Fmoc-L-Threoninol-Wang resin (0.5 mmol) in a solid-phase synthesis vessel.

-

Add 10 mL of DCM and gently agitate for 30 minutes.

-

Drain the DCM. Add 10 mL of DMF and agitate for another 30 minutes. Drain the DMF.

-

Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites (the threoninol hydroxyl groups) fully accessible for subsequent reactions. DCM is used first for polystyrene resins, followed by the reaction solvent (DMF) to ensure complete solvation.

-

-

Fmoc Deprotection (Exposing the Reactive Amine):

-

Add 10 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[12] A two-step deprotection is standard practice. The first short treatment removes the bulk of the Fmoc groups and the resulting dibenzofulvene-piperidine adduct. The second, longer treatment ensures the reaction goes to completion.[12]

-

-

Washing (Removal of Reagents):

-

Wash the resin by adding 10 mL of DMF, agitating for 1 minute, and draining. Repeat this step 5-7 times.

-

Causality: Thorough washing is non-negotiable in SPPS. It removes all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents and prevent peptide bond formation.

-

-

Amino Acid Activation and Coupling (Peptide Bond Formation):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (1.5 mmol, 467 mg) and 2.9 equivalents of HBTU (1.45 mmol, 550 mg) in 5 mL of DMF.

-

Add 6 equivalents of DIPEA (3.0 mmol, 522 μL) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Causality: The carboxylic acid of Fmoc-Ala-OH is activated by HBTU to form a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the free amine on the threoninol.[12] DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using a slight excess of reagents drives the coupling reaction to completion, ensuring a high yield.

-

-

Final Wash and Storage:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

-

Dry the resin under a high vacuum for several hours.

-

Causality: The final washes remove unreacted reagents and byproducts. A final wash with a volatile solvent like DCM or MeOH aids in rapid drying. The resin is now ready for the next coupling cycle.

-

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the aromatic protons of the Fmoc group, the characteristic resonances of the threoninol backbone, and the carbamate proton.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see characteristic peaks for the N-H stretch, O-H stretch (from the alcohol groups), a strong C=O stretch from the carbamate, and aromatic C-H stretches from the fluorenyl group.[13]

-

High-Performance Liquid Chromatography (HPLC): Purity is most commonly assessed using reverse-phase HPLC, which should show a single major peak for the pure compound.[1]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[14]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C.[6][9] It should be protected from moisture and light to prevent degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[8]

-

Stability and Reactivity: this compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[8] The Fmoc group is sensitive to basic conditions, and the hydroxyl groups can undergo esterification under certain acidic conditions. Hazardous decomposition can occur at high temperatures, producing oxides of carbon and nitrogen.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]

- 5. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 176380-53-3|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]

Fmoc-Threoninol structure and chemical formula

An In-Depth Technical Guide to Fmoc-Threoninol: Structure, Properties, and Applications

Abstract

Fmoc-L-threoninol is a pivotal chiral building block and amino alcohol derivative widely employed in synthetic organic chemistry, particularly in the domain of peptide synthesis and drug development.[1] Characterized by the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, this compound offers a strategic advantage in the stepwise assembly of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of Fmoc-L-threoninol, detailing its chemical structure, physicochemical properties, and its fundamental role in modern synthetic strategies. We will explore the causality behind its application in Solid-Phase Peptide Synthesis (SPPS), present a validated experimental protocol for its use, and discuss essential safety and handling considerations for laboratory professionals.

Chemical Identity and Structure

Fmoc-L-threoninol is the N-protected form of L-threoninol, an amino alcohol derived from the essential amino acid L-threonine. The attachment of the bulky, UV-active Fmoc group serves to mask the nucleophilicity of the primary amine, preventing unwanted side reactions during coupling steps and allowing for precise, controlled synthesis.[1][3]

-

IUPAC Name : (9H-fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate[4][5]

-

Synonyms : Fmoc-L-Thr-ol, N-Fmoc-L-threoninol, 9-Fluorenylmethyloxycarbonyl-L-threoninol[1][4]

-

Stereoisomer : This guide focuses on the (2R,3R) or "L" stereoisomer, which is the most common form. Other stereoisomers such as Fmoc-D-threoninol ((2S,3S), CAS: 252049-02-8)[6], Fmoc-L-allo-threoninol (CAS: 252049-03-9)[2], and Fmoc-D-allo-threoninol (CAS: 143143-54-8)[7] are also available for specialized applications requiring different stereochemistries.

The molecular structure features the fluorenylmethoxycarbonyl group linked via a carbamate to the nitrogen of the threoninol backbone, which contains two hydroxyl groups.

Caption: Chemical structure of Fmoc-L-Threoninol.

Physicochemical Properties

The physical and chemical properties of Fmoc-L-threoninol are critical for its storage, handling, and application in synthesis. These properties dictate solvent choice, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 327.37 g/mol | [8][10] |

| Appearance | White powdery solid | [7][12] |

| Melting Point | 91-98 °C | [1] |

| Boiling Point | ~586.5 °C | [8][10] |

| Optical Rotation | -2.5° ±1° (c=1 in MeOH) | [1] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM); soluble in Dimethyl sulfoxide (DMSO). | [12] |

| Storage | Store at 0-8 °C for long-term stability. | [1][2][7] |

Note: The melting point can vary between suppliers and batches due to differences in purity and crystalline form.

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of Fmoc-L-threoninol in Solid-Phase Peptide Synthesis (SPPS) is rooted in the principle of orthogonal protection .[3] This strategy employs protecting groups that are removed under mutually exclusive conditions, allowing for selective deprotection at specific stages of the synthesis.[3][13]

-

α-Amine Protection (Temporary) : The Fmoc group protects the primary amine of the amino acid (or amino alcohol). It is base-labile, meaning it is quantitatively removed by treatment with a mild organic base, typically a 20% solution of piperidine in DMF.[3][14] This step exposes the amine for coupling to the next activated amino acid in the sequence.

-

Side-Chain Protection (Permanent) : In standard peptide synthesis, reactive side chains of amino acids (e.g., the hydroxyl group of threonine or serine) are protected by acid-labile groups, such as the tert-butyl (tBu) ether.[15][16] These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during treatment with a strong acid cocktail, like 95% Trifluoroacetic Acid (TFA), which also cleaves the peptide from the resin support.[3]

This orthogonality ensures that the delicate side chains remain protected throughout the iterative cycles of peptide elongation, preventing branching and other side reactions, thereby maximizing the yield and purity of the target molecule.[3]

Core Application: A Validated Protocol for SPPS Coupling

The following protocol details a standard, self-validating workflow for coupling Fmoc-L-threoninol onto a solid-phase resin (e.g., Rink Amide resin) with a free N-terminal amine. This process is fundamental to incorporating the threoninol moiety into a growing peptide chain.

Objective : To covalently couple Fmoc-L-threoninol to a resin-bound peptide chain.

Materials :

-

Resin-bound peptide with a free amine

-

Fmoc-L-threoninol

-

Coupling Reagent: HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Reaction Vessel (e.g., fritted syringe or automated synthesizer vessel)

Step-by-Step Methodology

-

Resin Preparation & Swelling :

-

Place the resin in the reaction vessel.

-

Wash the resin 3 times with DMF to remove any residual solvents or reagents.

-

Add fresh DMF to cover the resin and allow it to swell for 30 minutes. This is critical for exposing the reactive sites within the polymer matrix.

-

-

Fmoc Deprotection (If applicable) :

-

If the resin-bound peptide is N-terminally Fmoc-protected, drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. The release of the fluorenyl chromophore can be monitored by UV spectroscopy to confirm reaction completion.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

Activation of Fmoc-L-threoninol :

-

In a separate vial, dissolve Fmoc-L-threoninol (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color, indicating the formation of the activated ester intermediate. The use of HBTU and DIPEA is a field-proven combination that ensures rapid and efficient activation while minimizing racemization.

-

-

Coupling Reaction :

-

Drain the DMF from the deprotected resin.

-

Immediately add the pre-activated Fmoc-L-threoninol solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. A qualitative ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete reaction.

-

-

Washing and Finalization :

-

Drain the reaction mixture from the vessel.

-

Wash the resin extensively to remove excess reagents and byproducts:

-

3 times with DMF

-

3 times with DCM

-

3 times with Methanol

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next deprotection and coupling cycle.

-

Caption: Workflow for a single coupling cycle in SPPS.

Safety and Handling

As a fine chemical, Fmoc-L-threoninol requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE) : Always wear splash goggles, a full lab coat, and chemical-resistant gloves.[17]

-

Inhalation/Contact : Avoid breathing dust.[17] The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[17] In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air.[17]

-

Handling : Keep away from heat and sources of ignition.[17] Ensure operations are carried out in a well-ventilated area or a chemical fume hood.[12]

-

Storage : Store in a tightly sealed container in a cool, dry place, ideally between 0-8°C, to prevent degradation.[1]

Conclusion

Fmoc-L-threoninol is a highly versatile and indispensable reagent for researchers in peptide chemistry and drug discovery. Its well-defined structure, characterized by the orthogonal Fmoc protecting group, enables the precise and efficient synthesis of complex peptides and other bioactive molecules.[1][3] Understanding its physicochemical properties and the rationale behind its application in SPPS workflows is essential for achieving high-purity, high-yield synthetic outcomes. By following validated protocols and adhering to strict safety standards, scientists can effectively leverage Fmoc-L-threoninol to advance the frontiers of biochemical and pharmaceutical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-L-threoninol, 10 g, CAS No. 176380-53-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. 176380-53-3|this compound|BLD Pharm [bldpharm.com]

- 12. chembk.com [chembk.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0 [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

A Technical Guide to Stereoisomeric Purity in Peptide Therapeutics: A Comparative Analysis of Fmoc-L-threoninol and Fmoc-D-allo-threoninol

Abstract

In the landscape of peptide drug development, the precise control of stereochemistry is not merely a matter of chemical purity, but a fundamental determinant of therapeutic efficacy, stability, and safety. The incorporation of non-natural amino acids and their derivatives has become a cornerstone of modern peptide design, enabling the modulation of conformational properties and pharmacokinetic profiles. This guide provides an in-depth technical analysis of two stereoisomeric building blocks, Fmoc-L-threoninol and Fmoc-D-allo-threoninol, for researchers, scientists, and drug development professionals. We will explore the nuanced yet profound impact of their distinct stereochemistries on peptide structure, biological activity, and stability, supported by established principles and experimental insights. This document will further provide detailed protocols for their incorporation in solid-phase peptide synthesis (SPPS), strategies for overcoming synthetic challenges, and a guide to the analytical characterization of the resulting peptide alcohols.

The Critical Role of Stereochemistry in Peptide Design

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or stereochemistry, dictates how a peptide folds, interacts with its biological target, and resists enzymatic degradation. While nature predominantly utilizes L-amino acids, the strategic incorporation of D-amino acids and other non-natural isomers, such as allo-threonine derivatives, offers a powerful toolkit for the medicinal chemist.

The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as promoting beta-turns or disrupting alpha-helical conformations.[1] This conformational control is pivotal for enhancing receptor binding affinity and specificity. Furthermore, peptides containing D-amino acids often exhibit markedly increased resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acid substrates.[2][3] This enhanced stability translates to a longer in-vivo half-life, a critical attribute for many peptide therapeutics.

Unveiling the Stereoisomers: Fmoc-L-threoninol vs. Fmoc-D-allo-threoninol

Fmoc-L-threoninol and Fmoc-D-allo-threoninol are protected amino alcohols derived from the amino acid threonine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, making them compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[] The key distinction between these two building blocks lies in the stereochemistry at both the α-carbon (Cα) and the β-carbon (Cβ).

-

Fmoc-L-threoninol : (2R,3R)-configuration. This corresponds to the naturally occurring L-threonine configuration.

-

Fmoc-D-allo-threoninol : (2S,3R)-configuration. Here, the stereocenter at the α-carbon is inverted (D-configuration), while the β-carbon retains the same absolute configuration as L-threonine.

This seemingly subtle difference in stereochemistry has profound implications for the resulting peptide's properties.

Chemical and Physical Properties

| Property | Fmoc-L-threoninol | Fmoc-D-allo-threoninol | Reference(s) |

| Synonyms | Fmoc-L-Thr-ol, N-Fmoc-L-threonol | Fmoc-D-allo-Thr-ol | [5] |

| CAS Number | 176380-53-3 | 143143-54-8 | [5] |

| Molecular Formula | C₁₉H₂₁NO₄ | C₁₉H₂₁NO₄ | [5] |

| Molecular Weight | 327.38 g/mol | 327.38 g/mol | [5] |

| Appearance | White to off-white solid | White product | [5] |

| Melting Point | 91-98 °C | 140-144 °C | [5] |

| Purity (HPLC) | ≥ 98% | ≥ 99% | [5] |

The Impact of Stereochemistry on Peptide Properties

Conformational Preferences

The incorporation of a D-amino acid, such as in Fmoc-D-allo-threoninol, inverts the intrinsic backbone conformational propensities compared to its L-counterpart.[6][7] This can be a powerful tool for inducing specific secondary structures. For instance, a D-amino acid can stabilize a type II' β-turn, a common motif in bioactive peptides.

The "allo" configuration at the β-carbon further influences the conformational landscape. The different spatial arrangement of the hydroxyl and methyl groups on the side chain can affect the local backbone geometry and the propensity to form certain secondary structures.[6][7] While L-threonine has a preference for the α-helical conformation, the introduction of D-allo-threonine can disrupt this preference and favor more extended or turn-like structures.[1]

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[2][3] Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder or completely prevent proteolysis, thereby extending the peptide's half-life in biological systems. Peptides with C-terminal modifications, such as an alcohol, can also exhibit increased stability.[6]

Biological Activity

The biological activity of a peptide is intimately tied to its conformation, which dictates its ability to bind to its target receptor. By altering the peptide's three-dimensional structure, the incorporation of Fmoc-D-allo-threoninol can modulate its biological activity in several ways:

-

Enhanced Receptor Binding: By inducing a more favorable conformation for receptor interaction, a D-amino acid can lead to increased binding affinity and potency.

-

Altered Selectivity: The conformational changes can also alter the peptide's selectivity for different receptor subtypes.

-

Receptor Antagonism: In some cases, the altered conformation may lead to a switch from agonist to antagonist activity.

It is crucial to note that the effect of a D-amino acid substitution is highly context-dependent and must be empirically evaluated for each specific peptide.[2]

Solubility

The solubility of a peptide is influenced by its amino acid composition, sequence, and overall charge.[8] The incorporation of non-natural amino acids can impact solubility, and it is generally recommended to experimentally determine the solubility of a new peptide analog.[9][10] While no direct comparative data on the solubility of peptides containing L-threoninol versus D-allo-threoninol is readily available, the change in stereochemistry can affect intermolecular interactions and, consequently, solubility.

Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis

The synthesis of peptides with a C-terminal alcohol requires a different strategy compared to the synthesis of peptide acids or amides. The amino alcohol must be anchored to the resin in a way that allows for peptide chain elongation and subsequent cleavage.

Resin Selection and Anchoring of the First Amino Alcohol

A common and effective method involves the use of 2-chlorotrityl chloride resin.[11] The amino alcohol is attached to the resin via its amino group, leaving the hydroxyl group to be acylated by the first amino acid.

Figure 1: Anchoring of Fmoc-amino alcohol to 2-chlorotrityl chloride resin.

Protocol 1: Anchoring Fmoc-L-threoninol or Fmoc-D-allo-threoninol to 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Amino Alcohol Solution Preparation: In a separate vial, dissolve Fmoc-L-threoninol or Fmoc-D-allo-threoninol (1.5 equivalents relative to resin loading) in DCM. Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Loading: Drain the DCM from the swollen resin and add the amino alcohol solution. Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted trityl chloride groups, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol. Dry the resin under vacuum.

-

Substitution Level Determination: Determine the loading of the amino alcohol on the resin using a spectrophotometric analysis of the fulvene released upon Fmoc deprotection with piperidine.

Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for the sequential addition of amino acids.

Figure 2: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 2: Standard Fmoc-SPPS Cycle

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (0.95 equivalents) and a base like DIPEA (2 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Cleavage and Deprotection

The final peptide alcohol is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail.

Protocol 3: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

-

Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Optimization

The incorporation of threonine derivatives, especially at the C-terminus, can present challenges due to steric hindrance.

| Problem | Potential Cause(s) | Solution(s) |

| Low Loading of First Amino Alcohol | Incomplete reaction with the resin. | Increase reaction time, use a higher excess of amino alcohol and base, ensure anhydrous conditions. |

| Incomplete Coupling during Elongation | Steric hindrance from the β-branched side chain of threonine. Aggregation of the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU, COMU). Perform a double coupling. Increase the coupling time. Use a solvent system known to disrupt aggregation (e.g., NMP instead of DMF). |

| Side Reactions during Cleavage | Acid-sensitive side chains (e.g., Trp) are not adequately protected. | Use an appropriate scavenger cocktail tailored to the peptide sequence. |

Analytical Characterization

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide alcohol. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence. For peptide alcohols, fragmentation can occur via α-cleavage next to the hydroxyl group, in addition to the typical b- and y-ion series from peptide bond cleavage.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and determine the peptide's three-dimensional conformation.[13][14][15] The chemical shifts and nuclear Overhauser effect (NOE) patterns will be influenced by the stereochemistry of the incorporated threoninol, providing insights into the conformational impact of the L- versus D-allo-isomer.

Conclusion

The choice between Fmoc-L-threoninol and Fmoc-D-allo-threoninol is a critical decision in the design of peptide therapeutics. While Fmoc-L-threoninol allows for the synthesis of peptides with a natural C-terminal modification, Fmoc-D-allo-threoninol offers a powerful strategy to enhance proteolytic stability and modulate biological activity through conformational control. A thorough understanding of the stereochemical implications of these building blocks, coupled with optimized synthetic and analytical methodologies, is paramount for the successful development of novel and effective peptide-based drugs. This guide provides a foundational framework for researchers to harness the potential of these versatile stereoisomers in their drug discovery endeavors.

References

- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. bachem.com [bachem.com]

- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. researchgate.net [researchgate.net]

- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

Fmoc-Threoninol: A Versatile Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

The Strategic Importance of Chiral Building Blocks in Therapeutics

The vast majority of biological targets, such as proteins and nucleic acids, are chiral, leading to strict stereoselectivity in drug-target interactions.[1] Consequently, over half of all approved small-molecule drugs are chiral.[1] The use of single-enantiomer drugs is critical, as different enantiomers can exhibit vastly different pharmacological activity, toxicity, and pharmacokinetic profiles.[1][2] Chiral building blocks—enantiomerically pure molecular fragments—are therefore indispensable for the efficient and precise construction of these complex therapeutic agents.[1][3][4] They serve as foundational starting points, derived either from the natural "chiral pool" (like amino acids and carbohydrates) or through asymmetric synthesis, enabling the rapid development of compound libraries with defined stereochemistry.[2][3][5]

Threonine, an essential amino acid, is a particularly valuable chiral precursor due to its two stereogenic centers and its reactive hydroxyl side chain.[][7] Its derivatives are crucial in protein synthesis and can undergo post-translational modifications like phosphorylation and glycosylation, making them key players in biological signaling.[][8] When its carboxylic acid is reduced to a primary alcohol, it becomes threoninol. Protecting the amine with the fluorenylmethoxycarbonyl (Fmoc) group yields Fmoc-Threoninol, a stable, versatile, and highly valuable reagent for drug discovery.

Physicochemical Properties of Fmoc-L-Threoninol

| Property | Value | Source |

| CAS Number | 176380-53-3 | [9][10][11] |

| Molecular Formula | C₁₉H₂₁NO₄ | [9][10][12] |

| Molecular Weight | 327.37 g/mol | [10][12] |

| Appearance | White Powder | [13] |

| Purity | ≥ 98% (HPLC) | [9] |

| Storage Conditions | 0-8°C | [9] |

Core Applications of this compound in Synthesis

This compound is more than a simple protected amino alcohol; its unique stereochemistry and dual hydroxyl functionalities make it a powerful tool for several advanced synthetic applications.

Diagram: Structure and Key Features of Fmoc-L-Threoninol

Caption: Key functional components of the Fmoc-L-Threoninol molecule.

As a Chiral Building Block for Non-Peptidic Scaffolds

The defined stereochemistry of this compound makes it an ideal starting material for complex, non-peptidic molecules. Medicinal chemists utilize it to introduce specific 3D geometry into a drug candidate, which is crucial for optimizing target binding and minimizing off-target effects.[2] The vicinal amino alcohol motif is a privileged scaffold in many natural products and synthetic drugs.

Causality: By starting a synthesis with an enantiomerically pure fragment like this compound, chemists avoid costly chiral separations or complex asymmetric reactions later in the synthetic route.[2] The Fmoc group provides robust protection for the amine, while the two distinct hydroxyl groups (primary and secondary) can be selectively functionalized, allowing for divergent synthesis of a wide range of complex structures.

Synthesis of β-Amino Acids

β-amino acids are critical components of peptidomimetics, natural products, and pharmaceuticals like β-lactam antibiotics.[14][15] They are used to create peptides with altered secondary structures and increased resistance to metabolic degradation by proteases.[14] this compound serves as an excellent precursor for the synthesis of chiral β-amino acids through methods like the Arndt-Eistert homologation of the corresponding α-amino acid.[14][16]

Workflow:

-

Starting Material: Fmoc-L-Threonine is converted to Fmoc-L-Threoninol.

-

Oxidation: The primary alcohol of this compound can be selectively oxidized back to a carboxylic acid if needed, or the side-chain hydroxyl can be manipulated.

-

Homologation: A common route involves converting the parent α-amino acid (Fmoc-Thr-OH) into a diazoketone, followed by a silver-catalyzed Wolff rearrangement to yield the homologated β-amino acid ester.[16] The threoninol derivative can be used in alternative pathways where the hydroxyl groups act as directing or protecting elements.

As a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[17][18] While oxazolidinones and camphorsultams are more common, derivatives of this compound can be employed to direct stereoselective reactions such as alkylations or aldol additions.

Mechanism of Action: The threoninol backbone is attached to a prochiral substrate. The inherent chirality and steric bulk of the threoninol moiety block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in a high diastereomeric excess in the product. After the reaction, the auxiliary can be cleaved and recovered.

As a Linker in Advanced Therapeutic Modalities

The development of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has created a high demand for versatile linkers.[19][20] The linker is a critical component that dictates the stability, solubility, and spatial orientation of the two functional ends of the molecule.[19][21][]

This compound is an attractive linker component because:

-

Defined Stereochemistry: Introduces conformational rigidity and a specific spatial vector, which can be crucial for optimal ternary complex formation in PROTACs.[21]

-

Hydrophilicity: The hydroxyl group increases the water solubility of the linker, improving the overall physicochemical properties of the final conjugate.[21]

-

Functional Handles: The primary and secondary hydroxyls serve as attachment points for further chemical modification, allowing for the connection of a warhead (targeting the protein of interest) and an anchor (recruiting an E3 ligase).[]

Experimental Protocols & Methodologies

Scientific integrity requires reproducible, self-validating protocols. The following sections provide detailed methodologies for the application of Fmoc-protected threonine derivatives in a core drug discovery workflow: Solid-Phase Peptide Synthesis (SPPS).

Diagram: Standard Fmoc-SPPS Workflow

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Sequence

The incorporation of sterically hindered amino acids like threonine, especially with a bulky tert-butyl (tBu) side-chain protecting group, can be challenging due to potential on-resin aggregation and slow coupling kinetics.[23] This protocol details an optimized method using a potent activating agent to ensure high coupling efficiency.

Objective: To efficiently couple Fmoc-Thr(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminus

-

Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

HOAt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[24]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 15 minutes to ensure complete Fmoc removal.[25]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation Mixture Preparation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HATU, and HOAt in DMF.

-

Add DIPEA to the mixture.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[23]

-

-

Coupling Reaction:

-

Monitoring and Completion:

-

Take a small sample of resin beads and perform a Kaiser test to monitor the reaction.[23]

-

A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Causality of Choices:

-

HATU/HOAt: This combination forms a highly reactive O-acylisourea intermediate that efficiently acylates the N-terminal amine, overcoming the steric hindrance of the Thr(tBu) residue.[24][26]

-

tBu Protecting Group: The tert-butyl ether on the threonine side chain is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by strong acid (TFA) during the final cleavage step, ensuring orthogonal protection.[27]

-

Kaiser Test: This is a critical in-process control. It provides a qualitative assessment of reaction completion, preventing the formation of deletion sequences that are difficult to separate during final purification.

Conclusion and Future Outlook

This compound and its protected derivatives are far more than simple reagents for peptide synthesis. They are enabling tools in drug discovery, providing a robust chiral foundation for constructing molecules with precise three-dimensional architectures.[9][28] From creating metabolically stable peptidomimetics with β-amino acids to serving as sophisticated linkers in PROTACs, the applications of this building block are continually expanding.[9][15][19] As therapeutic modalities evolve towards greater complexity and specificity, the strategic use of versatile chiral scaffolds like this compound will become increasingly critical for the successful design and synthesis of innovative medicines.

References

- 1. aifchem.com [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Articles [globalrx.com]

- 8. Threonine - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]

- 11. peptide.com [peptide.com]

- 12. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]

- 16. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. Chiral Auxiliaries [sigmaaldrich.com]

- 19. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. explorationpub.com [explorationpub.com]

- 23. benchchem.com [benchchem.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 26. chempep.com [chempep.com]

- 27. peptide.com [peptide.com]

- 28. chemimpex.com [chemimpex.com]

Fmoc-Threoninol: A Versatile Chiral Building Block for Advanced Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of drug design and the synthesis of complex natural products.[1] Chiral building blocks, derived from the "chiral pool," offer an efficient and reliable strategy to introduce defined stereocenters into a target molecule.[2] Among these, amino alcohols represent a particularly valuable class of synthons due to their bifunctional nature, which allows for diverse chemical transformations.

This guide focuses on Fmoc-L-threoninol, a derivative of the naturally occurring amino acid L-threonine. By protecting the amino group with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-L-threoninol becomes a stable, yet readily functionalizable, chiral building block.[3] Its two contiguous stereocenters and primary and secondary hydroxyl groups provide a rich platform for the stereocontrolled synthesis of a wide array of complex molecules, from peptide analogues to natural products. This document serves as a comprehensive technical resource, detailing the synthesis, characterization, and strategic applications of Fmoc-Threoninol, with a focus on field-proven insights and methodologies.

Synthesis and Physicochemical Properties of Fmoc-L-Threoninol

The preparation of Fmoc-L-threoninol can be achieved through a straightforward, high-yielding procedure starting from the readily available and inexpensive chiral precursor, L-threonine. The synthesis involves two key transformations: the reduction of the carboxylic acid to a primary alcohol and the selective protection of the amino group.

A common synthetic route involves the initial esterification of L-threonine, followed by reduction with a suitable hydride reagent like lithium aluminium hydride (LAH) to yield L-threoninol.[4] The subsequent step is the selective N-protection using an Fmoc-donating reagent. The choice of Fmoc protection is strategic; it is stable to a wide range of reaction conditions, including acidic and oxidative environments, yet can be cleanly removed under mild basic conditions, typically with a solution of piperidine in DMF.[5] This orthogonality is a cornerstone of its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[6]

Experimental Protocol: Synthesis of Fmoc-L-Threoninol

Part 1: Reduction of L-Threonine to L-Threoninol

-

Esterification: Suspend L-Threonine (1 equiv.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2 equiv.) dropwise while stirring. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain L-threonine methyl ester hydrochloride.

-

Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (4 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Dissolve the L-threonine methyl ester hydrochloride from the previous step in anhydrous THF and add it dropwise to the LAH suspension. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.[4]

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash thoroughly with THF. Combine the filtrates and remove the solvent under reduced pressure to yield crude L-threoninol.

Part 2: N-Fmoc Protection of L-Threoninol

-

Reaction Setup: Dissolve the crude L-threoninol (1 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃).[5]

-

Fmocylation: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equiv.) to the solution. Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Extraction and Purification: Dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Fmoc-L-threoninol as a white solid.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical properties of Fmoc-L-threoninol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₄ | [7] |

| Molecular Weight | 327.4 g/mol | [7][8] |

| Appearance | White to off-white solid | |

| Melting Point | 91-98 °C | [3] |

| Optical Rotation | [α]²⁰D ≈ -2.5° (c=1 in MeOH) | [3] |

| CAS Number | 176380-53-3 | [8] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methine and methylene protons of the Fmoc group, and the protons of the threoninol backbone. The diastereotopic protons of the CH₂OH group will likely appear as distinct signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the carbamate, the aromatic carbons of the fluorenyl group, and the four distinct carbons of the threoninol moiety.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the N-H and O-H stretching vibrations, the carbonyl (C=O) stretching of the carbamate group, and C-H stretching from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Strategic Applications of this compound in Synthesis

The true value of Fmoc-L-threoninol as a chiral building block is demonstrated in its application to the synthesis of complex and biologically active molecules. Its defined stereochemistry and orthogonal protecting group strategy make it an ideal component for convergent synthetic routes.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Fmoc-L-threoninol is a valuable tool in the synthesis of peptides and peptidomimetics where the C-terminal carboxylic acid is replaced by a hydroxymethyl group.[3] This modification can enhance the metabolic stability of the peptide by removing the site of carboxypeptidase cleavage and can also alter its binding properties and solubility. The compatibility of the Fmoc group with standard SPPS protocols allows for the seamless incorporation of threoninol at the C-terminus of a peptide chain.[9][10]

The general workflow for incorporating Fmoc-L-threoninol onto a solid support for SPPS is depicted below.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Threoninol synthesis - chemicalbook [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Solubility of Fmoc-Threoninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-threoninol (Fmoc-Threoninol), a critical building block in contemporary peptide synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, ensuring coupling efficiency, and minimizing impurity profiles. This document delineates the core physicochemical principles governing the solubility of this compound, presents a qualitative solubility profile across a range of common laboratory solvents, and furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective utilization of this compound in their synthetic workflows.

Introduction: The Pivotal Role of this compound in Synthetic Chemistry

Fmoc-L-threoninol is an amino alcohol derivative widely employed in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS) strategies. The presence of both a protected amine and free hydroxyl groups makes it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.

The success of any synthetic endeavor utilizing this compound is intrinsically linked to its solubility in the chosen reaction medium. Inadequate solubility can precipitate a cascade of undesirable outcomes, including diminished reaction rates, incomplete couplings leading to deletion sequences, and challenges in purification. Consequently, a comprehensive understanding of the solubility profile of this compound is not merely advantageous but essential for robust and reproducible synthetic outcomes.

Physicochemical Properties and Molecular Structure of this compound

This compound is typically supplied as a white powdery solid.[2] Its molecular structure, characterized by the large, hydrophobic Fmoc group and the polar threoninol moiety, dictates its solubility behavior.

-

Molecular Formula: C₁₉H₂₁NO₄[3]

-

Molecular Weight: 327.37 g/mol [4]

-

Appearance: White powdery solid[2]

-

Melting Point: Approximately 91-98 °C[1]

References

An In-Depth Technical Guide to Commercial Fmoc-Threoninol: Sources, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-threoninol, a critical chiral building block in modern peptide synthesis and drug development, requires stringent purity standards to ensure the integrity and efficacy of the final therapeutic products. This guide provides a comprehensive overview of the commercial landscape for Fmoc-L-threoninol, detailing reputable suppliers, typical purity specifications, and the advanced analytical methodologies employed for its characterization. We delve into the common impurities that can arise during synthesis and storage, their potential impact on peptide synthesis, and effective purification strategies. Furthermore, this document outlines a standard protocol for the quality control of incoming Fmoc-L-threoninol, empowering researchers to validate the quality of this essential raw material.

Introduction: The Pivotal Role of Fmoc-Threoninol in Peptide Chemistry

(2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanal, commonly known as Fmoc-L-threoninol, is a versatile amino alcohol derivative.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is fundamental for its application in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under basic conditions while the rest of the peptide chain remains protected.[3][4][5] Its unique structure is invaluable for incorporating threonine residues into complex peptides and peptidomimetics, which are increasingly important in the development of novel therapeutics targeting a wide array of diseases.[1] The quality of Fmoc-L-threoninol directly influences the purity, yield, and biological activity of the synthesized peptides. Therefore, a thorough understanding of its commercial sources and purity is paramount for any research or development program in this field.

Commercial Landscape: Sourcing High-Purity this compound

A multitude of chemical suppliers offer Fmoc-L-threoninol, catering to various scales of research and manufacturing, from laboratory research quantities to bulk production for GMP-regulated environments. The selection of a supplier should be guided by factors such as documented purity, availability of comprehensive analytical data, and consistency between lots.

Leading Commercial Suppliers

Several reputable suppliers are recognized for providing high-quality Fmoc-amino acid derivatives, including Fmoc-L-threoninol. While this is not an exhaustive list, it represents some of the key players in the market:

| Supplier | Purity Specification (Typical) | Analytical Data Provided |

| Biosynth | Research Grade | Certificate of Analysis (CoA) |

| Chem-Impex | ≥ 98% (HPLC) | CoA, Product Specification Sheet, SDS |

| Carl ROTH | ≥95 % | CoA, Type Analysis |

| Aapptec | Lot-specific | CoA |

| BLD Pharm | Lot-specific | NMR, HPLC, LC-MS, UPLC |

| Merck (Novabiochem®) | ≥ 99% (HPLC) | CoA with detailed impurity profile |

The Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides lot-specific data on the purity and physical properties of the Fmoc-L-threoninol. Researchers should always request and scrutinize the CoA before using a new batch of the reagent.[2] Key parameters to check on a CoA include:

-

Purity by HPLC: This is the most common method for assessing purity and should ideally be above 98%.[1]

-

Optical Rotation: Confirms the stereochemical identity of the L-enantiomer.[1]

-

Melting Point: A sharp melting point range indicates high purity.[1]

-

Mass Spectrometry Data: Confirms the molecular weight of the compound.

-

NMR Spectroscopy Data: Provides structural confirmation.

-

Water Content: Important for accurate weighing and stoichiometry calculations.[2]

Purity and Impurity Profiling: A Deeper Dive

The purity of Fmoc-L-threoninol is not solely defined by the percentage of the main component. A comprehensive understanding of the potential impurities is crucial, as even small amounts can have significant downstream effects on peptide synthesis.

Common Impurities and Their Origins

Impurities in Fmoc-amino acids can originate from the synthetic process or degradation during storage.[6] For Fmoc-L-threoninol, potential impurities include:

-

Diastereomers: The presence of (2S,3S), (2R,3S), or (2S,3R) isomers can lead to the incorporation of incorrect stereoisomers into the peptide chain, affecting its structure and function.

-

Unreacted Starting Materials: Residual L-threoninol or Fmoc-Cl/Fmoc-OSu can lead to side reactions.

-

Dipeptide Impurities (Fmoc-Thr-Thr-ol): Formed by the reaction of the Fmoc-activating agent with the already formed Fmoc-L-threoninol.[7] This leads to the undesirable insertion of an extra amino acid.[6]

-

β-Alanine Derivatives: Arise from the rearrangement of the Fmoc-OSu reagent and can be incorporated into the peptide.[6][7]

-

Degradation Products: The Fmoc group can be sensitive to certain conditions, leading to the formation of dibenzofulvene and its adducts.

-

Residual Solvents and Water: Can affect reaction stoichiometry and introduce contaminants.

Impact of Impurities on Solid-Phase Peptide Synthesis (SPPS)

The presence of impurities in the Fmoc-L-threoninol building block can have several detrimental effects on the outcome of SPPS:[8]

-

Chain Termination: Reactive impurities can cap the growing peptide chain, leading to truncated sequences.[6]

-

Deletion Sequences: Non-reactive impurities can block the coupling of the next amino acid, resulting in the omission of a residue.

-

Insertion Sequences: Dipeptide impurities will lead to the incorporation of an additional amino acid.[9]

-

Difficult Purification: A higher impurity profile in the starting material leads to a more complex crude peptide mixture, making the final purification by HPLC more challenging and reducing the overall yield.[8]

The following diagram illustrates the potential impact of a dipeptide impurity on the final peptide sequence.

Caption: Impact of a dipeptide impurity on peptide synthesis.

Analytical Methods for Purity Assessment

A combination of analytical techniques is necessary to fully characterize the purity of Fmoc-L-threoninol and identify potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-amino acids.[10] A well-developed HPLC method can separate the main compound from many of its potential impurities.

Typical HPLC Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from low to high organic phase (e.g., 20% to 80% B over 20 minutes)

-

Detection: UV at 254 nm or 280 nm

Chiral Chromatography

To determine the enantiomeric purity and quantify any diastereomers, chiral HPLC or Gas Chromatography (GC) is required. This is a critical analysis that is not always provided on a standard CoA but is essential for applications where stereochemistry is crucial.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the main peak in the HPLC chromatogram by verifying its molecular weight. It is also a powerful tool for identifying unknown impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect certain impurities that may not be visible by HPLC.

The following workflow outlines a comprehensive approach to the quality control of incoming Fmoc-L-threoninol.

Caption: Quality control workflow for incoming this compound.

Purification of Fmoc-L-threoninol

In cases where the commercially available Fmoc-L-threoninol does not meet the required purity standards for a particularly sensitive application, further purification may be necessary. Recrystallization is a common and effective method for improving the purity of Fmoc-amino acids.

General Recrystallization Protocol

While the optimal solvent system may vary, a common approach involves dissolving the Fmoc-L-threoninol in a hot solvent in which it is soluble and then allowing it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution. A study on the purification of Fmoc-amino acids demonstrated the effectiveness of recrystallization from toluene.[8]

Example Protocol (based on a similar Fmoc-amino acid): [8]

-

Dissolution: Charge the Fmoc-L-threoninol into a flask and add a suitable solvent (e.g., toluene, approximately 6-8 volumes).

-

Heating: Raise the temperature of the mixture to around 50°C and stir until the solid is completely dissolved. Maintain this temperature for about 1 hour.

-

Cooling: Slowly cool the solution to room temperature (e.g., 30 ± 5°C) and continue stirring for at least 2 hours to allow for complete crystallization.

-

Filtration: Filter the crystals and wash them with a small amount of cold solvent.

-

Drying: Dry the purified Fmoc-L-threoninol under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

It is crucial to re-analyze the purified material using the methods described in Section 4 to confirm the improvement in purity.

Synthesis of this compound

For researchers interested in the synthesis of Fmoc-L-threoninol, several methods have been reported. A common route involves the protection of the amino group of L-threoninol with an Fmoc-reagent. A patent describes a multi-step synthesis of the related compound, Fmoc-O-tert-butyl-L-threoninol, starting from L-threonine.[11] This process involves esterification, protection of the hydroxyl group, saponification, reduction of the carboxylic acid to an alcohol, and finally, the introduction of the Fmoc group.[11]

Conclusion

The quality of Fmoc-L-threoninol is a critical determinant of success in peptide synthesis and drug development. By carefully selecting reputable suppliers, rigorously evaluating the Certificate of Analysis, and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials. This, in turn, leads to higher purity crude peptides, simplified purification processes, and more reliable and reproducible scientific outcomes. For highly demanding applications, an additional purification step, such as recrystallization, can be employed to achieve the requisite level of purity. A thorough understanding of the commercial sources and purity of Fmoc-L-threoninol is an indispensable asset for any scientist working in the field of peptide chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. ajpamc.com [ajpamc.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

An In-depth Technical Guide to Fmoc-Threoninol: A Cornerstone for Advanced Peptide Synthesis

This guide provides an in-depth exploration of N-(9-fluorenylmethoxycarbonyl)-L-threoninol (Fmoc-Threoninol), a critical building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the rationale for its application in sophisticated peptide design, and detailed protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

Core Characteristics of this compound

This compound is a derivative of the amino alcohol L-Threoninol, where the primary amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection is fundamental to its role in the stepwise, controlled assembly of peptide chains.

| Property | Value | Source(s) |

| CAS Number | 176380-53-3 | [1][2][3][4] |

| Molecular Formula | C₁₉H₂₁NO₄ | [1][2][3] |

| Molecular Weight | ~327.4 g/mol | [1][4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 91-98 °C | [2] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) | [6] |

| Storage | 2-8 °C, sealed in a dry environment | [2][] |

The Scientific Rationale: Why this compound?

The utility of this compound in modern drug discovery and chemical biology stems from two key features: the Fmoc protecting group and the inherent structure of the threoninol amino alcohol.

The Fmoc Advantage in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone of peptide production, enabling the efficient, automated construction of peptide chains on a solid resin support.[8] The choice of protecting group for the Nα-amine is a critical decision that dictates the entire synthetic strategy.

The Fmoc group has become the industry standard for several compelling reasons:

-

Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF.[][8] This contrasts sharply with the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh, corrosive acids like liquid hydrogen fluoride (HF) or trifluoroacetic acid (TFA) for deprotection.[9]

-

Orthogonality and Compatibility: The mild base-lability of Fmoc allows for the use of acid-labile protecting groups on amino acid side chains (e.g., tBu, Trt, Boc). This "orthogonal" protection scheme ensures that side-chain protecting groups remain intact during the Nα-Fmoc removal at each cycle, preventing unwanted side reactions.[][10] This is particularly crucial for synthesizing complex peptides or those with post-translational modifications like glycosylation or phosphorylation.[9]

-

Reduced Side Reactions: The Fmoc strategy minimizes acid-catalyzed side reactions, preserving the integrity of sensitive amino acids like tryptophan and methionine.[]

Caption: The base-catalyzed cleavage of the Fmoc group in SPPS.

The Structural Significance of Threoninol in Peptidomimetics

Incorporating this compound as a building block results in a peptide with a C-terminal primary alcohol instead of the typical carboxylic acid. This seemingly small modification has profound implications for drug design.

-

Enhanced Biological Stability: The terminal alcohol is resistant to degradation by carboxypeptidases, enzymes that cleave C-terminal amino acids. This can significantly increase the in-vivo half-life of a peptide therapeutic.

-

Altered Pharmacokinetics: The change from a charged carboxylate to a neutral, polar alcohol alters the molecule's overall polarity, solubility, and hydrogen bonding capacity. This can improve membrane permeability and modify absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Novel Binding Interactions: The terminal hydroxyl group can form new hydrogen bonds within a target's binding pocket, potentially increasing binding affinity and specificity. It also serves as a versatile chemical handle for further modifications or bioconjugation.[3]

Synthesis and Application: A Technical Protocol

The following section outlines a standard, field-proven protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Synthesis of this compound

While commercially available, this compound is typically synthesized by the reaction of L-Threoninol with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture. An alternative efficient method involves the reduction of Fmoc-threonine acyl azide using sodium borohydride (NaBH₄).[11]

Protocol: Incorporation via Solid-Phase Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale. The first amino acid is already loaded onto a suitable resin (e.g., Wang resin for a C-terminal acid on the penultimate residue or 2-chlorotrityl resin for fully protected fragments).

Caption: The iterative workflow for adding this compound in SPPS.

Step-by-Step Methodology:

-